Cas no 4763-40-0 (3-(Dodecylamino)propionitrile)

3-(Dodecylamino)propionitrile Chemical and Physical Properties
Names and Identifiers
-
- Propanenitrile,3-(dodecylamino)-
- 3-(dodecylamino)propanenitrile
- 3-(DodecylaMino)propionitrile
- 3-Dodecylamino-propionitril
- 3-Dodecylamino-propionsaeure-nitril
- HKX5XM4J7G
- DTXSID00197227
- UNII-HKX5XM4J7G
- AKOS015839871
- EC 225-302-1
- FT-0676310
- 3-(Dodecylamino)propanenitrile #
- NSC 40168
- MFCD00060312
- 4763-40-0
- DKRQDOPNZFOLQD-UHFFFAOYSA-N
- NSC40168
- Propionitrile, 3-(dodecylamino)-
- SCHEMBL9551934
- 3-(Dodecylamino)propiononitrile
- NS00009396
- NSC-40168
- Propanenitrile, 3-(dodecylamino)-
- EINECS 225-302-1
- 3-(Dodecylamino)propionitrile
-
- MDL: MFCD00060312
- Inchi: InChI=1S/C15H30N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h17H,2-12,14-15H2,1H3
- InChI Key: DKRQDOPNZFOLQD-UHFFFAOYSA-N
- SMILES: CCCCCCCCCCCCNCCC#N
Computed Properties
- Exact Mass: 238.24100
- Monoisotopic Mass: 238.241
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 13
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.8A^2
- XLogP3: 5.1
Experimental Properties
- Density: 0.86
- Boiling Point: 140°C 1mm
- Flash Point: 169°C
- Refractive Index: 1.451
- PSA: 35.82000
- LogP: 4.80148
3-(Dodecylamino)propionitrile Security Information
3-(Dodecylamino)propionitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(Dodecylamino)propionitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 018649-50g |
3-(Dodecylamino)propionitrile |
4763-40-0 | 50g |
£168.00 | 2022-02-28 | ||
Fluorochem | 018649-1g |
3-(Dodecylamino)propionitrile |
4763-40-0 | 1g |
£10.00 | 2022-02-28 | ||
abcr | AB150664-10g |
3-(Dodecylamino)propionitrile; 97% |
4763-40-0 | 10g |
€121.30 | 2023-09-17 | ||
abcr | AB150664-50g |
3-(Dodecylamino)propionitrile; 97% |
4763-40-0 | 50g |
€308.30 | 2023-09-17 | ||
A2B Chem LLC | AG17763-250mg |
3-(DODECYLAMINO)PROPIONITRILE |
4763-40-0 | 250mg |
$113.00 | 2024-04-20 | ||
A2B Chem LLC | AG17763-1g |
3-(DODECYLAMINO)PROPIONITRILE |
4763-40-0 | 1g |
$115.00 | 2024-04-20 | ||
TRC | D494718-10mg |
3-(Dodecylamino)propionitrile |
4763-40-0 | 10mg |
$ 87.00 | 2023-09-07 | ||
TRC | D494718-1g |
3-(Dodecylamino)propionitrile |
4763-40-0 | 1g |
$ 80.00 | 2022-06-05 | ||
abcr | AB150664-10 g |
3-(Dodecylamino)propionitrile; 97% |
4763-40-0 | 10g |
€115.10 | 2022-06-12 | ||
TRC | D494718-50mg |
3-(Dodecylamino)propionitrile |
4763-40-0 | 50mg |
$ 98.00 | 2023-09-07 |
3-(Dodecylamino)propionitrile Related Literature
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
Additional information on 3-(Dodecylamino)propionitrile
Professional Introduction to 3-(Dodecylamino)propionitrile (CAS No. 4763-40-0)
3-(Dodecylamino)propionitrile, with the chemical formula C₁₄H₂₉N, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 4763-40-0, has garnered considerable attention due to its versatile applications in the development of novel materials and bioactive molecules. The long-chain alkylamino group and the nitrile functionality make it a valuable intermediate in various synthetic pathways, particularly in the creation of complex organic structures.
The structural characteristics of 3-(Dodecylamino)propionitrile contribute to its unique reactivity and solubility properties. The presence of a long dodecyl chain enhances its hydrophobicity, making it suitable for applications in lipophilic environments. This feature is particularly advantageous in pharmaceutical formulations where solubility and bioavailability are critical factors. Additionally, the nitrile group serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, 3-(Dodecylamino)propionitrile has been extensively studied for its potential applications in drug discovery and development. Researchers have explored its utility as a building block for designing novel therapeutic agents. For instance, its incorporation into peptidomimetics has shown promise in targeting specific biological pathways. The long alkyl chain can mimic natural lipophilic residues, improving the pharmacokinetic properties of the resulting molecules.
One of the most intriguing aspects of 3-(Dodecylamino)propionitrile is its role in the synthesis of advanced materials. The compound's ability to form stable complexes with other molecules has led to its use in creating novel polymers and coatings. These materials exhibit enhanced mechanical strength and thermal stability, making them suitable for high-performance applications. Furthermore, the nitrile group can participate in coordination chemistry, allowing for the development of metal-organic frameworks (MOFs) with tailored properties.
Recent advancements in computational chemistry have also highlighted the importance of 3-(Dodecylamino)propionitrile in molecular modeling studies. Its well-defined structure and predictable reactivity make it an ideal candidate for virtual screening experiments. By integrating this compound into computational models, researchers can identify potential drug candidates more efficiently. This approach has significantly reduced the time and cost associated with traditional drug discovery methods.
The pharmaceutical industry has been particularly interested in leveraging 3-(Dodecylamino)propionitrile for developing new treatments against various diseases. Its incorporation into small molecule inhibitors has shown efficacy in preclinical studies. For example, derivatives of this compound have demonstrated anti-inflammatory and anti-cancer properties by modulating key signaling pathways. These findings underscore the compound's potential as a lead structure for future therapeutics.
Another area where 3-(Dodecylamino)propionitrile has made significant contributions is in agrochemical research. Its structural features allow it to be incorporated into pesticides and herbicides, enhancing their efficacy and environmental compatibility. The long alkyl chain improves soil penetration, while the nitrile group facilitates interaction with biological targets. This dual functionality makes it an attractive candidate for developing next-generation agrochemicals.
The synthesis of 3-(Dodecylamino)propionitrile itself is another area of active research. Chemists have developed efficient methods for its production, including catalytic processes that minimize waste and energy consumption. These green chemistry approaches align with the growing demand for sustainable practices in industrial chemistry. Additionally, novel catalytic systems have been explored to improve yield and selectivity during its synthesis.
The future prospects of 3-(Dodecylamino)propionitrile are promising, with ongoing research uncovering new applications and synthetic strategies. As computational tools become more sophisticated, the compound's role in drug discovery will likely expand further. Similarly, advancements in material science will continue to leverage its unique properties for innovative solutions. The versatility of this compound ensures that it will remain a cornerstone in both academic research and industrial applications.
4763-40-0 (3-(Dodecylamino)propionitrile) Related Products
- 91564-96-4(3-(Nonylamino)propionitrile)
- 55490-85-2(3-(Hexylamino)propionitrile)
- 29504-89-0(3-(Octylamino)propionitrile)
- 937-51-9(3-Azepan-1-ylpropanenitrile)
- 693-51-6(3-(Butylamino)propionitrile)
- 59676-91-4(3-(Pentylamino)propanenitrile)
- 36341-65-8(Propanenitrile,3-(hexadecylamino)-)
- 2366269-23-8(Palbociclib-propargyl)
- 1822490-03-8(2-{[(benzyloxy)carbonyl]amino}-3-(dimethylamino)propanoic acid)
- 2034301-99-8(N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide)